molecular formula C15H16N4O B11697309 3-methyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide

3-methyl-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11697309
M. Wt: 268.31 g/mol
InChI Key: ICQLTVIVNNNHDN-CEKJNPHKSA-N
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Description

3-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes a pyrazole ring and a phenylbutenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with (2E,3E)-4-phenylbut-3-en-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the target compound.

    (2E,3E)-4-phenylbut-3-en-2-one: Another precursor used in the synthesis.

    N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]methoxycarbohydrazide: A structurally similar compound with different substituents.

Uniqueness

3-methyl-N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a pyrazole ring and a phenylbutenylidene group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

5-methyl-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4O/c1-11(8-9-13-6-4-3-5-7-13)16-19-15(20)14-10-12(2)17-18-14/h3-10H,1-2H3,(H,17,18)(H,19,20)/b9-8+,16-11+

InChI Key

ICQLTVIVNNNHDN-CEKJNPHKSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C(\C)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=C(C)C=CC2=CC=CC=C2

Origin of Product

United States

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